molecular formula C18H35NO5 B1206085 Broussonetine D CAS No. 173220-08-1

Broussonetine D

Cat. No.: B1206085
CAS No.: 173220-08-1
M. Wt: 345.5 g/mol
InChI Key: HLJOKJJUFIWVNY-BRSBDYLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussonetine D is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.

Scientific Research Applications

Glycosidase Inhibition

Broussonetine D is primarily recognized for its potent inhibitory effects on various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This property is significant due to the role of glycosidases in several biological processes and diseases, including diabetes and cancer.

  • Inhibition Potency : this compound has been shown to exhibit strong inhibition against β-glucosidase and β-galactosidase. For instance, Broussonetine M (related compound) demonstrated an IC50 value of 6.3 μM for β-glucosidase and 2.3 μM for β-galactosidase, indicating that this compound may exhibit similar or improved inhibitory effects .
  • Structure-Activity Relationship : The structure-activity relationship (SAR) studies of Broussonetines suggest that modifications in the pyrrolidine core or side chains can significantly influence their inhibitory activity. This has implications for designing more effective glycosidase inhibitors .

Therapeutic Potential

The therapeutic potential of this compound extends beyond glycosidase inhibition. Research indicates that compounds within the Broussonetine family could be beneficial in treating various conditions:

  • Diabetes Management : Due to their ability to inhibit carbohydrate-digesting enzymes, Broussonetines have been proposed as candidates for managing type II diabetes by slowing glucose absorption .
  • Antitumor Activity : Some studies have highlighted the antitumor properties of Broussonetines. For example, Broussonetine E has shown promise as an anti-HIV agent and may have applications in cancer therapy due to its inhibitory effects on cell proliferation .
  • Anti-inflammatory Effects : Compounds derived from Broussonetia kazinoki have also been reported to exhibit anti-inflammatory activities, which could further enhance their therapeutic profiles .

Synthesis Approaches

The synthesis of this compound and its analogs is crucial for exploring their biological activities and potential therapeutic applications. Various synthetic strategies have been developed:

  • Total Synthesis : The total synthesis of Broussonetine derivatives typically involves constructing the pyrrolidine core through reactions such as the Petasis reaction and Grignard reactions, followed by functional group modifications .
  • Analog Development : Researchers have synthesized numerous analogs of this compound to investigate their glycosidase inhibition profiles and optimize their pharmacological properties. For instance, modifications to the side chains and stereochemistry have been explored to enhance potency against specific glycosidases .

Case Studies

  • Glycosidase Inhibition Study : A study conducted on various Broussonetines showed that most compounds exhibited significant inhibitory activity against β-galactosidases with IC50 values ranging from nanomolar to micromolar concentrations. Notably, Broussonetine C and E were highlighted for their exceptional potency .
  • Therapeutic Application Research : Research into the antitumor effects of Broussonetines indicated that certain derivatives could inhibit cancer cell growth effectively. For example, studies demonstrated that specific analogs could induce apoptosis in breast cancer cell lines at low concentrations .

Properties

CAS No.

173220-08-1

Molecular Formula

C18H35NO5

Molecular Weight

345.5 g/mol

IUPAC Name

13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one

InChI

InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1

InChI Key

HLJOKJJUFIWVNY-BRSBDYLESA-N

SMILES

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O

Isomeric SMILES

C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O

Canonical SMILES

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O

Synonyms

broussonetine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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